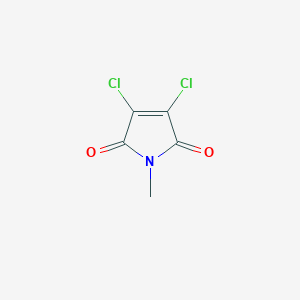

2,3-二氯-N-甲基马来酰亚胺

描述

2,3-Dichloro-N-methylmaleimide is a chemical compound that has been studied for its unique reactivity and utility in organic synthesis. Its structure allows it to undergo various nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical compounds.

Synthesis Analysis

The synthesis of 2,3-Dichloro-N-methylmaleimide involves nucleophilic substitution reactions by various nucleophiles, leading to either monosubstituted or disubstituted products. This versatility is demonstrated in the synthesis of 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones from 2,3-Dichloro-N-phenylmaleimide, showcasing its potential in complex organic synthesis (Hanaineh-Abdelnour, Bayyuk, & Theodorie, 1999).

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-N-methylmaleimide has been investigated through various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and molecular modeling. These studies provide detailed insights into its vibrational spectra, chemical shifts, and geometric parameters, contributing to a deeper understanding of its chemical behavior (Karabacak, Çoruh, & Kurt, 2008).

Chemical Reactions and Properties

2,3-Dichloro-N-methylmaleimide participates in a variety of chemical reactions, including radical copolymerization and cycloaddition reactions. These reactions underline its utility in creating complex molecular architectures and materials with specific properties. For example, its radical cations initiate free radical copolymerization, indicating its potential in polymer science (Sonntag, Janovský, Naumov, & Mehnert, 2002).

Physical Properties Analysis

The physical properties of 2,3-Dichloro-N-methylmaleimide, such as its melting point, boiling point, and solubility, are essential for its application in various chemical processes. However, specific studies focusing solely on these physical properties were not identified in the literature search, indicating a gap in the available research data.

Chemical Properties Analysis

The chemical properties of 2,3-Dichloro-N-methylmaleimide, including its reactivity with different nucleophiles, polymerization behavior, and role in catalysis, have been explored to some extent. Its ability to undergo copolymerization with other monomers demonstrates its versatility in creating polymers with tailored properties (Erceg, Vuković, Bogdanić, & Fleš, 2000).

科学研究应用

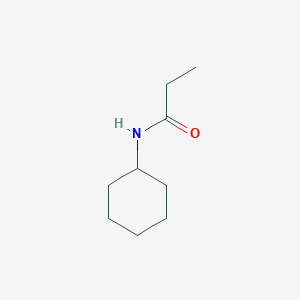

Application 1: Synthesis of Bisindolyl Maleimides and Indolylmaleimide Derivatives

- Summary of the Application : Bisindolylmaleimide (BIM)-type compounds, which can be synthesized from N-methyl maleimide, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They are commonly the immediate synthetic precursors of indolocarbazoles, making them more flexible and drug-like .

- Methods of Application : Utilising Grignard methodology, the N-methyl maleimide was formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in 60% yield in the presence of hexamethylphosphoramide (HMPA) .

- Results or Outcomes : Synthetic endeavours within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .

Application 2: Synthesis of Pharmacologically Relevant New Derivatives of Maleimides

- Summary of the Application : The Suzuki–Miyaura coupling reactions were applied for synthesis of pharmacological relevant derivatives of known 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione compound . Maleimide-resulting compounds have added a general interest in the fields of Pharmaceuticals, diagnostics, materials and catalysis .

- Methods of Application : The one-pot reaction of 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione with two different arylboronic acids afforded N -methyl-2-3-diaryl-maleimides containing two different aryl groups .

- Results or Outcomes : Maleimide building blocks have always been the targets for the development of novel medicinally active agents . They are used for the preparation of varied drug therapeutics, for examples, a monoclonal antibody, cytotoxic drug and a linker molecule which hold maleimide assembly, constitute antibody drug conjugate for drug and antibody binding .

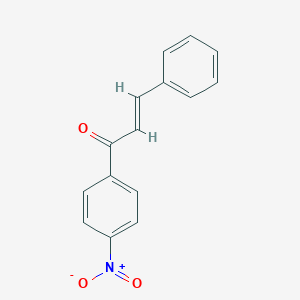

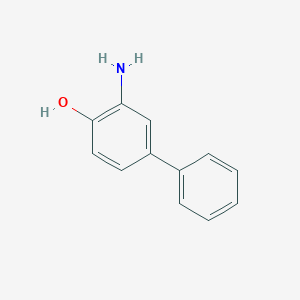

Application 3: Synthesis of Fluorescent N-Phenylmaleimide Derivatives

- Summary of the Application : N-Phenylmaleimide derivatives exhibit strong fluorescence upon exposure to UV light . They have been used extensively as fluorescence probes, in energy transfer investigations, as components of biologically active molecules, and as intermediates in organic syntheses .

- Methods of Application : The reaction of 2,3-dichloro-N-phenylmaleimide with benzyl mercaptan in refluxing ethanol yielded the dithiol . The isolated crude solid was dissolved in a solution of sodium acetate and acetic anhydride .

- Results or Outcomes : Many of these compounds exhibit strong fluorescence upon exposure to UV light . They are used for the preparation of varied drug therapeutics .

Application 4: Synthesis of Triphenylphosphoranamino Derivatives

- Summary of the Application : The five-membered ring 2,3-diaza-N-methylmaleimide yields the normal Staudinger product when reacted with triphenylphosphine . During this investigation, a number of maleimide derivatives were prepared to test the mechanism of the vicinal diazide reaction .

- Methods of Application : Reaction of 2,3-dichloro-N-phenylmaleimide with one equivalent of azide ion leads to compound 1, while reaction with two equivalents of azide gives the di-Staudinger product .

- Results or Outcomes : Compounds 1 and 2 fluoresce strongly, but nitromethane quenches the fluorescence of 2 .

Application 5: Synthesis of Bisindolyl Maleimides and Indolylmaleimide Derivatives

- Summary of the Application : Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .

- Methods of Application : Utilising Grignard methodology, the N-methyl maleimide was formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in 60% yield in the presence of hexamethylphosphoramide (HMPA) .

- Results or Outcomes : Synthetic endeavours within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .

Application 6: Structure and Properties of N-Phenylmaleimide Derivatives

- Summary of the Application : Many of these compounds exhibit strong fluorescence upon exposure to UV light . Maleimide derivatives have been used extensively as fluorescence probes, in energy transfer investigations, as components of biologically active molecules, and as intermediates in organic syntheses .

- Methods of Application : Reaction of 2,3-dichloro-N-phenylmaleimide with benzyl mercaptan in refluxing ethanol yielded the dithiol . The isolated crude solid was dissolved in a solution of sodium acetate and acetic anhydride .

- Results or Outcomes : Compounds 1 and 2 fluoresce strongly, but nitromethane quenches the fluorescence of 2 .

安全和危害

未来方向

Bisindolylmaleimide (BIM)-type compounds, which 2,3-Dichloro-N-methylmaleimide is a part of, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .

属性

IUPAC Name |

3,4-dichloro-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLPWAVSYVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149981 | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-N-methylmaleimide | |

CAS RN |

1123-61-1 | |

| Record name | 2,3-Dichloro-N-methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldichloromaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。